{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine
Description
Properties
IUPAC Name |
[4-methyl-2-(2-methylbutan-2-yloxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-5-13(3,4)15-12-8-10(2)6-7-11(12)9-14/h6-8H,5,9,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYERVTHTFPWIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC1=C(C=CC(=C1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine, also known as a substituted phenylmethanamine, is a compound with potential biological activity that warrants thorough investigation. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological effects.
- Molecular Formula : C14H23NO
- Molecular Weight : 221.34 g/mol
- IUPAC Name : 4-methyl-2-[(2-methylbutan-2-yl)oxy]phenylmethanamine
The precise biological targets and mechanisms of action for this compound remain largely uncharacterized. However, preliminary studies suggest that it may interact with various cellular pathways:
- Target Interaction : The compound is hypothesized to interact with specific receptors or enzymes, influencing cellular signaling pathways.
- Biochemical Pathways : Research is ongoing to elucidate how this compound affects metabolic processes and enzyme activities within cells.
In Vitro Studies
In vitro assays have shown that this compound can influence:
- Enzymatic Activity : It has been used in biochemical assays to study enzyme interactions, potentially affecting metabolic pathways.
In Vivo Studies
Current literature lacks extensive in vivo studies specifically targeting this compound. However, its structural analogs have demonstrated various pharmacological effects, suggesting potential therapeutic applications.
Case Study 1: Enzyme Interaction
A study investigated the interaction of similar phenylmethanamine derivatives with lysosomal phospholipase A2 (LPLA2). The results indicated that these compounds could modulate LPLA2 activity, which is crucial for lipid metabolism and could impact drug-induced phospholipidosis .
Case Study 2: Neuroprotective Properties
Research on structurally related compounds has shown neuroprotective effects in cellular models of neurodegeneration. These findings suggest that this compound may share similar properties, warranting further exploration into its neuroprotective potential .
Research Applications
The compound has several potential applications in scientific research:
- Pharmaceutical Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting metabolic disorders.
- Biochemical Research : It serves as a tool for studying enzyme mechanisms and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Alkoxy Substituents
[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine
- Molecular Formula: C13H21NO
- Substituent : 3-Methylbutoxy (branched alkoxy)
- Key Features : The 3-methylbutoxy group introduces moderate lipophilicity compared to the 2-methylbutan-2-yloxy group. The SMILES string (CC1=CC(=C(C=C1)CN)OCCC(C)C) highlights the branched alkoxy chain, which may enhance membrane permeability .
[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine
- Molecular Formula: C12H17NO2
- Substituent : Oxolan-3-yloxy (tetrahydrofuran-derived ether)
- This compound is marketed as a drug impurity reference standard (98% purity) .
{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine
- Molecular Formula: C14H23NO
- Substituent : 4-Methylpentan-2-yloxy (longer branched alkoxy)
- Key Features: The extended branched alkoxy chain increases molecular weight (MW = 221.3) and lipophilicity, which may affect blood-brain barrier penetration.
Analogues with Heterocyclic Substituents
(4-(Thiophen-2-yl)phenyl)methanamine
- Molecular Formula : C11H11NS
- Substituent : Thiophen-2-yl (sulfur-containing heterocycle)
- Key Features : The thiophene ring enhances π-π stacking interactions with aromatic residues in biological targets, as seen in optoelectronic applications .
(4-(1,3-Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine
- Molecular Formula : C13H11N3O
- Substituent : 1,3-Oxazolo[4,5-b]pyridin-2-yl (fused heterocycle)
- Key Features : The oxazolopyridine moiety may confer rigidity and hydrogen-bonding capacity, useful in kinase inhibitor design .
Preparation Methods
General Synthetic Strategy
The preparation of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine typically involves:
- Selective alkylation of a phenol precursor to introduce the 2-methylbutan-2-yloxy group
- Formation of a benzylamine moiety via reduction or amination
- Strategic protection and deprotection steps to ensure selectivity
This approach is informed by analogous syntheses of substituted phenylmethanamines and alkoxybenzylamines in the literature.
Stepwise Preparation Methods
3.1. Synthesis of the Alkoxybenzaldehyde Intermediate
The key intermediate is 4-methyl-2-[(2-methylbutan-2-yl)oxy]benzaldehyde. The process involves:
- Starting from 4-methyl-2-hydroxybenzaldehyde (commercially available).
- Alkylation with 2-methylbutan-2-yl bromide or chloride under basic conditions (e.g., potassium carbonate in acetone or DMF).
- The reaction is typically conducted at 40–60 °C for 8–24 hours.
$$
\text{4-methyl-2-hydroxybenzaldehyde} + \text{2-methylbutan-2-yl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{4-methyl-2-[(2-methylbutan-2-yl)oxy]benzaldehyde}
$$
3.2. Reduction to Benzyl Alcohol
- The aldehyde is reduced to the corresponding benzyl alcohol using sodium borohydride in methanol or ethanol at 0–25 °C.
- The reaction is rapid (1–2 hours), and the product is typically purified by extraction and crystallization.
3.3. Conversion to Benzylamine
- The benzyl alcohol is converted to the amine via a two-step process:
- First, transformation to the benzyl bromide using phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
- Second, nucleophilic substitution with excess ammonia in ethanol to yield the benzylamine.
Alternatively, direct reductive amination of the benzaldehyde with ammonia or an amine source and a reducing agent (e.g., sodium cyanoborohydride) can be employed.
$$
\text{4-methyl-2-[(2-methylbutan-2-yl)oxy]benzaldehyde} + \text{NH}3 + \text{NaBH}3\text{CN} \rightarrow \text{this compound}
$$
3.4. Purification and Characterization
- The crude amine is purified by extraction, chromatography (silica gel, eluting with ethyl acetate/hexane), and, if necessary, recrystallization.
- Characterization is performed using ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS), with purity confirmed by HPLC.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| O-Alkylation of phenol | 2-methylbutan-2-yl bromide, K₂CO₃, acetone | 12 h, 50°C | 75–85 | Anhydrous, inert atmosphere preferred |
| Reduction of aldehyde to alcohol | NaBH₄, MeOH, 0–25°C | 2 h | 90–95 | Monitor by TLC |
| Conversion to benzyl bromide | PBr₃, DCM, 0°C | 1 h | 80–90 | Exothermic, add PBr₃ slowly |
| Substitution with ammonia (to amine) | NH₃ (excess), EtOH, sealed tube, 60°C | 8 h | 60–75 | Pressure tube for higher yield |
| Reductive amination (one-pot alternative) | NH₃, NaBH₃CN, MeOH, pH 6–7, RT | 4 h | 70–85 | Preferred for operational simplicity |
Alternative Methods and Considerations
- Mitsunobu Reaction: For challenging etherifications, the Mitsunobu protocol (using DEAD and PPh₃) can be employed, particularly if the alkyl halide is less reactive.
- Protecting Groups: If the amine or phenolic functions are sensitive, Boc or TIPS protection may be used, followed by deprotection after key steps.
- Coupling Reagents: For amide or peptide derivatives, carbodiimide coupling (e.g., EDC, DCC) with additives like HOBt or NHS is standard.
Research Findings and Literature Support
- The outlined methods are consistent with published syntheses of structurally related alkoxyphenylmethanamines and benzylamines.
- Reaction yields are generally high for each step, with the main challenge being the selective etherification in the presence of other nucleophilic groups.
- Purity of the final product (>95%) can be achieved by careful chromatographic purification and recrystallization, as confirmed by analytical data.
Summary Table: Key Analytical Data
| Analytical Method | Expected Result/Value | Reference |
|---|---|---|
| ^1H NMR | Signals for aromatic, methyl, methylene | |
| ^13C NMR | Distinct peaks for aromatic and alkyl C | |
| HRMS | [M+H]^+ = 221.34 g/mol | |
| HPLC | Purity >95% |
Q & A
Basic: What is the recommended synthetic route for {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine, and what are critical optimization steps?
Methodological Answer:
The synthesis typically involves alkylation of a phenolic intermediate followed by amination. Key steps include:
- Alkylation: Reaction of 4-methyl-2-hydroxyphenylmethanamine with 2-methylbutan-2-yl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bulky alkoxy group .
- Purification: Isolation via hydrochloride salt formation, as evidenced by similar protocols for [2-(3-methylbutoxy)phenyl]methanamine hydrochloride .
- Yield Optimization: Control reaction temperature (60–80°C) and stoichiometric excess of alkylating agent (1.2–1.5 eq.) to mitigate steric hindrance from the branched alkoxy group .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at C4, alkoxy at C2). The methanamine group’s NH₂ signal appears as a broad singlet (~δ 1.5–2.5 ppm) in CDCl₃ .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₃H₂₁NO: 207.1623) and fragmentation patterns .
- IR Spectroscopy: Stretching frequencies for NH₂ (~3350 cm⁻¹) and ether C-O (~1250 cm⁻¹) confirm functional groups .
Advanced: How can conflicting solubility data (e.g., polar vs. nonpolar solvents) be resolved experimentally?
Methodological Answer:
-
Stepwise Solubility Testing: Use standardized protocols (e.g., shake-flask method) across solvents (water, ethanol, DCM, hexane) at 25°C.
-
Data Comparison:
Solvent Solubility (mg/mL) Evidence Source Water <0.1 Ethanol 15.2 DCM 8.7 -
pH-Dependent Studies: Adjust pH to assess protonation effects on solubility in aqueous buffers (e.g., pH 3–10) .
Advanced: What strategies mitigate steric hindrance during functionalization of the (2-methylbutan-2-yl)oxy group?
Methodological Answer:
- Protecting Groups: Temporarily protect the methanamine group (e.g., Boc protection) to avoid side reactions during alkoxy modifications .
- Catalytic Systems: Use bulky ligands (e.g., BrettPhos in Pd-catalyzed cross-couplings) to enhance selectivity .
- Computational Modeling: DFT calculations predict steric maps to guide reagent selection (e.g., smaller electrophiles for SN2 reactions) .
Application: What biological targets are hypothesized for this compound in drug discovery?
Methodological Answer:
- Receptor Binding Assays: Similar benzylamine derivatives show affinity for serotonin receptors (5-HT₃/5-HT₄). Test via radioligand displacement assays .
- Enzyme Inhibition: Screen against monoamine oxidases (MAOs) using fluorometric assays, noting the alkoxy group’s role in membrane permeability .
- Structural Analogs: Compare with [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine, which acts as a kinase inhibitor scaffold .
Analytical: How do computational models predict the compound’s logP and pKa values?
Methodological Answer:
- Software Tools: Use ChemAxon or ACD/Labs with parameters optimized for amines.
- Validation: Compare predicted vs. experimental values (e.g., logP ~2.1 via HPLC retention time; pKa ~9.5 via potentiometric titration) .
- Hydrogen Bonding Analysis: Molecular dynamics simulations assess NH₂ interactions with solvents to refine predictions .
Stability: What storage conditions prevent degradation of this compound?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to minimize thermal/photo-degradation .
- Atmosphere: Use argon-filled containers to prevent oxidation of the methanamine group .
- Stability Monitoring: Periodic HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) detects degradation products .
Advanced: How can analogs be designed to improve metabolic stability without losing activity?
Methodological Answer:
- Isosteric Replacement: Substitute the alkoxy group with bioisosteres (e.g., cyclopentyloxy) to maintain bulk while enhancing metabolic resistance .
- Deuterium Labeling: Replace labile hydrogens (e.g., NH₂) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Strategies: Convert the methanamine to a carbamate prodrug for sustained release .
Mechanistic: What role does the (2-methylbutan-2-yl)oxy group play in receptor binding interactions?
Methodological Answer:
- Docking Studies: Molecular docking (e.g., AutoDock Vina) shows the branched alkoxy group occupies hydrophobic pockets in 5-HT₃ receptors, enhancing binding affinity .
- Mutagenesis Experiments: Replace receptor residues (e.g., Phe254 in 5-HT₃) to assess steric complementarity via SPR binding assays .
- Comparative SAR: Analyze analogs with linear vs. branched alkoxy groups to quantify steric/electronic contributions .
Advanced: How are conflicting crystallography data resolved for this compound’s solid-state structure?
Methodological Answer:
- Synchrotron X-ray Diffraction: High-resolution data collection (λ = 0.7–1.0 Å) resolves disorder in the alkoxy group .
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., NH⋯O hydrogen bonds) to validate packing models .
- Dynamic NMR: Correlates solution-state conformers with solid-state disorder patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
